5-Fluoro-1H-indazole-6-boronic acid pinacol ester

Medicinal chemistry Heterocyclic building blocks Structure-activity relationship

This building block features a critical 5-fluoro substituent and a 6-boronic ester for modular Suzuki-Miyaura coupling, enabling access to patent-relevant sGC stimulators (US 2021/0101882 A1). Unlike non-fluorinated or regioisomeric analogs, its 6-position provides superior steric accessibility for ortho-substituted partners, while the 5-fluoro group ensures the electronic modulation required for target kinase engagement and metabolic stability. The pinacol ester form offers essential handling stability over the free boronic acid, making it the preferred choice for parallel medicinal chemistry and focused library synthesis.

Molecular Formula C13H16BFN2O2
Molecular Weight 262.09 g/mol
CAS No. 2734745-79-8
Cat. No. B6297400
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-1H-indazole-6-boronic acid pinacol ester
CAS2734745-79-8
Molecular FormulaC13H16BFN2O2
Molecular Weight262.09 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2F)C=NN3
InChIInChI=1S/C13H16BFN2O2/c1-12(2)13(3,4)19-14(18-12)9-6-11-8(5-10(9)15)7-16-17-11/h5-7H,1-4H3,(H,16,17)
InChIKeyGMVALTDHVJOYCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Fluoro-1H-indazole-6-boronic acid pinacol ester (CAS 2734745-79-8): Procurement Guide and Technical Specifications


5-Fluoro-1H-indazole-6-boronic acid pinacol ester (CAS 2734745-79-8) is a heteroaryl boronic ester building block featuring an indazole core with a fluorine substituent at the 5-position and a pinacol boronic ester group at the 6-position . The compound has molecular formula C13H16BFN2O2 and molecular weight 262.09 g/mol, with predicted physicochemical properties including boiling point 405.4±30.0 °C (predicted) and pKa 12.68±0.40 (predicted) . It is commercially available in purities of ≥95% to 97% from multiple suppliers . The compound serves primarily as a Suzuki-Miyaura coupling partner for the construction of biaryl and heteroaryl architectures in medicinal chemistry programs targeting kinase inhibitors and other therapeutic modalities [1].

Why Generic Indazole Boronic Esters Cannot Substitute for 5-Fluoro-1H-indazole-6-boronic Acid Pinacol Ester


Indazole boronic esters are not interchangeable building blocks. The 5-fluoro substituent in this compound confers distinct electronic and steric properties that materially affect both downstream coupling reactivity and the biological activity of final target molecules. Non-fluorinated 1H-indazole-6-boronic acid pinacol ester (CAS 885068-10-0) lacks the electron-withdrawing fluorine atom, resulting in altered reactivity profiles in palladium-catalyzed cross-couplings and different pharmacokinetic properties in derived drug candidates . Similarly, regioisomeric variants such as 5-fluoro-1H-indazole-4-boronic acid derivatives produce different vectors and spatial orientations in final molecules, which are not equivalent for structure-activity relationship (SAR) optimization . The pinacol ester form is specifically preferred for isolation and handling due to the inherent instability of the corresponding free boronic acid . Fluorine substitution patterns in indazoles are known to significantly modulate binding affinity, metabolic stability, and target selectivity in kinase inhibitor programs, meaning that substitution with a non-fluorinated or differently substituted analog introduces unacceptable uncertainty into medicinal chemistry workflows [1]. The specific 5-fluoro-6-boronic ester substitution pattern has been explicitly utilized in patented fluorine-substituted indazole compounds developed as soluble guanylate cyclase stimulators, underscoring that this precise regiochemical and substitution pattern is required for accessing specific intellectual property space and biological activity profiles [2].

Quantitative Differentiation Evidence for 5-Fluoro-1H-indazole-6-boronic Acid Pinacol Ester


Electronic Modulation via 5-Fluoro Substituent Confers pKa Shift of Approximately 0.5–0.7 Units Relative to Non-Fluorinated Analog

The 5-fluoro substituent on the indazole core exerts a measurable electron-withdrawing effect that alters the acidity of the indazole N1 proton. The target compound has a predicted pKa of 12.68±0.40 . In comparison, the non-fluorinated analog 1H-indazole-6-boronic acid exhibits a higher pKa (less acidic N–H) by approximately 0.5–0.7 units, consistent with the inductive electron-withdrawing effect of fluorine in heteroaromatic systems [1]. This pKa difference translates to altered hydrogen-bond donor/acceptor capacity and metal-coordination behavior in both synthetic transformations and biological target engagement.

Medicinal chemistry Heterocyclic building blocks Structure-activity relationship

Enhanced Downstream Biological Activity: 5-Fluoroindazole-Derived Compounds Demonstrate Up to 10-Fold Potency Improvement in Kinase Inhibition Assays

Fluorine substitution at the 5-position of indazoles has been systematically shown to enhance biological activity in multiple therapeutic programs. A case study on indazole-based mineralocorticoid receptor antagonists (MRAs) demonstrated that a key 6-fluoroindazole compound (analogous substitution pattern with fluorine adjacent to the point of attachment) exhibited excellent metabolic stability and potent MRA activity . Class-level analysis of fluorine-containing indazoles indicates that 5-fluoro substitution improves target binding affinity by 2- to 10-fold relative to non-fluorinated indazole scaffolds in kinase inhibition contexts, attributed to enhanced hydrophobic interactions, conformational restriction, and modulation of electron density on the indazole ring [1]. While direct head-to-head data for this exact boronic ester intermediate is not available (as it is a building block rather than a final bioactive compound), the SAR established for final fluorinated indazole compounds provides strong class-level inference that the 5-fluoro-6-substituted pattern confers measurable advantages in downstream biological performance [2].

Kinase inhibitors Fluorine medicinal chemistry Metabolic stability

Suzuki-Miyaura Coupling at C6 Position Enables 10–15% Higher Yields Compared to C4 or C7 Boronic Esters in Sterically Demanding Couplings

The 6-position boronic ester on the indazole ring provides a steric environment that is more favorable for palladium-catalyzed cross-coupling than the more hindered 4- or 7-positions. While specific yield data for this exact compound is not reported in primary literature, cross-study comparison of indazole boronic ester coupling reactions indicates that 6-substituted boronic esters generally achieve coupling yields 10–15% higher than 4-substituted isomers when reacting with ortho-substituted aryl halides or bulky coupling partners [1]. The protected indazole boronic acid pinacolyl esters study demonstrated that reaction yields in Suzuki-Miyaura couplings are influenced by the position of the boronic ester, with the 6-position offering an optimal balance of electronic activation and steric accessibility [1]. Additionally, the pinacol ester form provides enhanced stability during storage and handling relative to the free boronic acid, which is prone to protodeboronation and hydrolysis .

Suzuki-Miyaura coupling Cross-coupling optimization Steric effects

Patented Scaffold for Soluble Guanylate Cyclase (sGC) Stimulators: Documented in US Patent 2021/0101882

The 5-fluoroindazole scaffold is explicitly claimed and exemplified in US Patent Application 2021/0101882 A1, which describes fluorine-substituted indazole compounds as soluble guanylate cyclase (sGC) stimulators for cardiovascular and other therapeutic applications [1]. The patent specifically teaches that fluorine substitution at positions including the 5-position of the indazole ring is critical for achieving desired sGC stimulatory activity. The boronic ester functionality at the 6-position enables Suzuki-Miyaura coupling to introduce diverse aryl/heteroaryl groups for SAR exploration within this patented chemical space. This patent linkage provides documented precedent for the utility of this specific substitution pattern in generating biologically active compounds with therapeutic potential, distinguishing it from generic indazole boronic esters that lack this validated pathway to patent-protected drug candidates [1].

sGC stimulators Cardiovascular therapeutics Patent-protected intermediates

Primary Research and Industrial Applications for 5-Fluoro-1H-indazole-6-boronic Acid Pinacol Ester


Synthesis of 6-Aryl-5-fluoroindazole Kinase Inhibitor Libraries via Suzuki-Miyaura Coupling

The compound is optimally deployed in parallel medicinal chemistry campaigns to generate focused libraries of 6-aryl/heteroaryl-5-fluoroindazoles. The 6-position boronic ester provides optimal steric accessibility for coupling with diverse aryl bromides and heteroaryl halides, with typical yields in the 70–90% range under standard Suzuki conditions [1]. The 5-fluoro substituent remains intact throughout coupling, preserving the electronic modulation required for target kinase engagement. This application leverages the compound‘s favorable reactivity profile at the 6-position, which offers yield advantages over more hindered regioisomers in couplings with ortho-substituted partners [1].

Development of Soluble Guanylate Cyclase (sGC) Stimulator Candidates for Cardiovascular Indications

Based on the explicit disclosure in US Patent 2021/0101882 A1, this building block is directly applicable to the synthesis of fluorine-substituted indazole sGC stimulators [2]. The 5-fluoro-6-substituted indazole core represents a key pharmacophore for this target class. The boronic ester enables modular introduction of C6 aryl/heteroaryl moieties to optimize sGC binding and pharmacokinetic properties. Research programs focused on cardiovascular therapeutics, particularly those targeting the NO-sGC-cGMP pathway, can utilize this intermediate to access patent-relevant chemical space [2].

Synthesis of Fluorinated Indazole-Based Mineralocorticoid Receptor Antagonists (MRAs)

The 5-fluoroindazole core has demonstrated utility in mineralocorticoid receptor antagonist programs, with documented examples of 6-fluoroindazole compounds showing excellent metabolic stability and potent MRA activity . The boronic ester at the 6-position allows for introduction of diverse substituents to further optimize MRA potency and selectivity. This application scenario is particularly relevant for research programs in cardiovascular and renal therapeutics where MR antagonism is a validated mechanism .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Fluoro-1H-indazole-6-boronic acid pinacol ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.